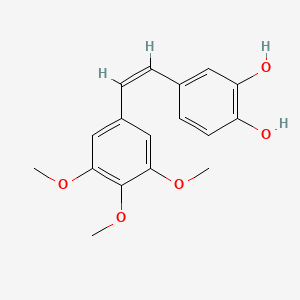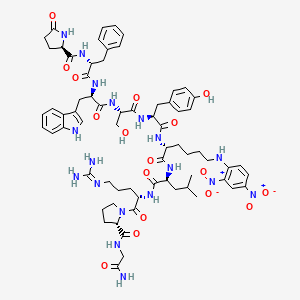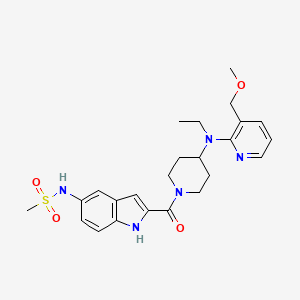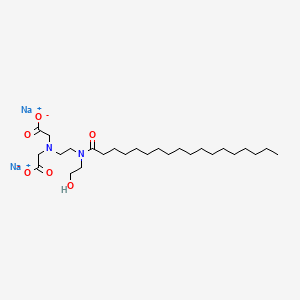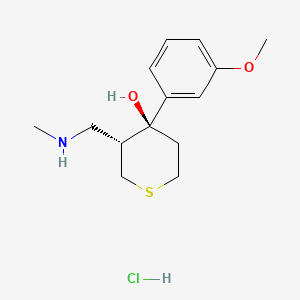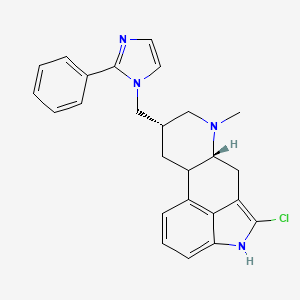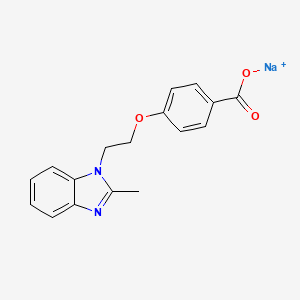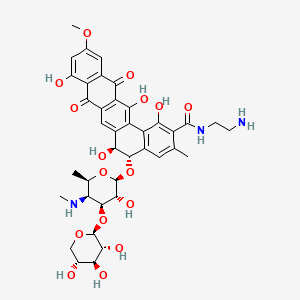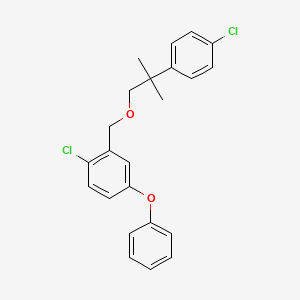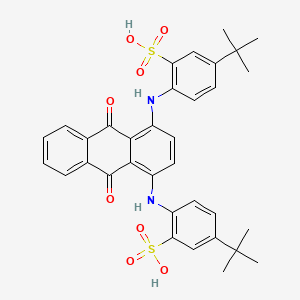
2,2'-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound features a central anthracene core with two imino groups and tert-butylbenzenesulphonic acid moieties, making it a versatile molecule for scientific research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid typically involves the reaction of 9,10-anthraquinone with appropriate amines and sulfonic acid derivatives. The reaction conditions often include:
Solvents: Commonly used solvents include dimethyl sulfoxide (DMSO) and dichloromethane (DCM).
Catalysts: Acidic or basic catalysts may be employed to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures to ensure complete conversion of reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Mixing: Combining the reactants in the appropriate molar ratios.
Reaction: Conducting the reaction under controlled temperature and pressure conditions.
Purification: Isolating the product through crystallization, filtration, and drying.
化学反应分析
Types of Reactions
2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone groups back to hydroquinone.
Substitution: The sulfonic acid groups can participate in substitution reactions with nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂) are commonly used.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective reducing agents.
Substitution Reactions: Nucleophiles such as amines and thiols can react with the sulfonic acid groups under mild conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted sulfonic acid compounds.
科学研究应用
2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to proteins and enzymes, altering their activity.
Pathways: It may modulate signaling pathways involved in cell growth, apoptosis, and inflammation.
相似化合物的比较
Similar Compounds
- 2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-methylbenzenesulphonic) acid
- 2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-butylbenzenesulphonic) acid
Uniqueness
2,2’-((9,10-Dihydro-9,10-dioxo-1,4-anthrylene)diimino)bis(5-tert-butylbenzenesulphonic) acid stands out due to its tert-butyl groups, which provide steric hindrance and influence the compound’s reactivity and solubility. This makes it particularly useful in applications requiring specific molecular interactions and stability.
属性
CAS 编号 |
83006-54-6 |
|---|---|
分子式 |
C34H34N2O8S2 |
分子量 |
662.8 g/mol |
IUPAC 名称 |
5-tert-butyl-2-[[4-(4-tert-butyl-2-sulfoanilino)-9,10-dioxoanthracen-1-yl]amino]benzenesulfonic acid |
InChI |
InChI=1S/C34H34N2O8S2/c1-33(2,3)19-11-13-23(27(17-19)45(39,40)41)35-25-15-16-26(30-29(25)31(37)21-9-7-8-10-22(21)32(30)38)36-24-14-12-20(34(4,5)6)18-28(24)46(42,43)44/h7-18,35-36H,1-6H3,(H,39,40,41)(H,42,43,44) |
InChI 键 |
NWKLNSKTGNGCOW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=CC(=C(C=C1)NC2=C3C(=C(C=C2)NC4=C(C=C(C=C4)C(C)(C)C)S(=O)(=O)O)C(=O)C5=CC=CC=C5C3=O)S(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-[2-(dimethylamino)ethyl]-2-methyl-1H-indol-5-yl]-4-fluorobenzamide;hydrochloride](/img/structure/B12770993.png)
